molecular formula C11H12F3N5O4S B14257571 2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate CAS No. 477939-75-6

2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate

Cat. No.: B14257571
CAS No.: 477939-75-6
M. Wt: 367.31 g/mol
InChI Key: KBPSPYDJRCWNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and properties This compound is characterized by the presence of an amino group, a butoxy group, and a trifluoromethanesulfonate group attached to a pteridin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate typically involves multiple steps. One common method includes the reaction of 2-amino-4-butoxypteridine with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and air sensitivity, which can affect the quality of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pteridin derivatives, while substitution reactions can produce a variety of functionalized pteridin compounds .

Mechanism of Action

The mechanism of action of 2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate is unique due to the presence of both the butoxy and trifluoromethanesulfonate groups attached to the pteridin ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

477939-75-6

Molecular Formula

C11H12F3N5O4S

Molecular Weight

367.31 g/mol

IUPAC Name

(2-amino-4-butoxypteridin-7-yl) trifluoromethanesulfonate

InChI

InChI=1S/C11H12F3N5O4S/c1-2-3-4-22-9-7-8(18-10(15)19-9)17-6(5-16-7)23-24(20,21)11(12,13)14/h5H,2-4H2,1H3,(H2,15,17,18,19)

InChI Key

KBPSPYDJRCWNFO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=NC2=NC(=CN=C21)OS(=O)(=O)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.